molecular formula C10H8N2Na2O6S2 B12690221 3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt CAS No. 94232-30-1

3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt

Cat. No.: B12690221
CAS No.: 94232-30-1
M. Wt: 362.3 g/mol
InChI Key: BGCRTNNGONTUOU-UHFFFAOYSA-L
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Description

3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt is a chemical compound with the molecular formula C10H8N2Na2O6S2. It is known for its applications in various scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt typically involves the sulfonation of 3,8-diaminonaphthalene. This process includes the reaction of 3,8-diaminonaphthalene with sulfuric acid under controlled conditions to introduce sulfonic acid groups at the 1 and 5 positions of the naphthalene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthoquinones, amine derivatives, and substituted naphthalene compounds .

Scientific Research Applications

3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to interact with biological molecules and pathways. The amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt is unique due to the specific positioning of the amino and sulfonic acid groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

94232-30-1

Molecular Formula

C10H8N2Na2O6S2

Molecular Weight

362.3 g/mol

IUPAC Name

disodium;3,8-diaminonaphthalene-1,5-disulfonate

InChI

InChI=1S/C10H10N2O6S2.2Na/c11-5-3-6-8(19(13,14)15)2-1-7(12)10(6)9(4-5)20(16,17)18;;/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2

InChI Key

BGCRTNNGONTUOU-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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